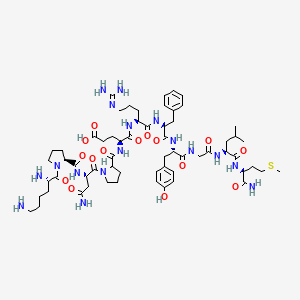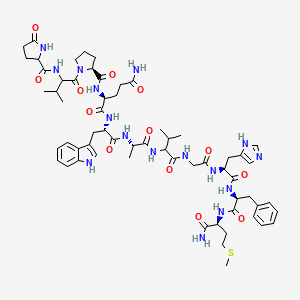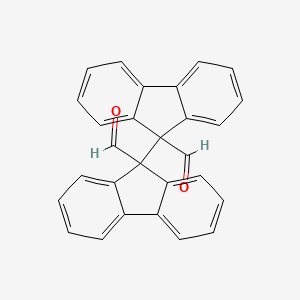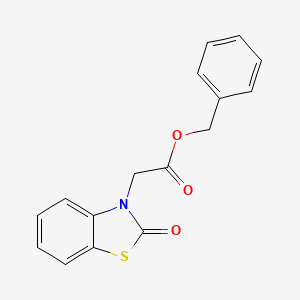
Nikkomycin Z
Übersicht
Beschreibung
Nikkomycin Z ist ein Peptidylnukleosid-Antibiotikum, das von bestimmten Streptomyces-Arten, insbesondere Streptomyces tendae und Streptomyces ansochromogenes, produziert wird . Es ist ein potenter kompetitiver Inhibitor der Chitin-Synthase, einem Enzym, das für die Synthese von Chitin, einem Schlüsselbestandteil von Pilzzellwänden, entscheidend ist . Diese Verbindung hat aufgrund ihres Potenzials als Antimykotikum, insbesondere gegen pathogene Pilze, die sowohl Menschen als auch Tiere betreffen, großes Interesse geweckt .
Wissenschaftliche Forschungsanwendungen
Nikkomycin Z hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Nikkomycin Z übt seine Wirkung aus, indem es kompetitiv die Chitin-Synthase hemmt, das Enzym, das für die Synthese von Chitin aus UDP-N-Acetylglucosamin verantwortlich ist . Durch die Nachahmung des natürlichen Substrats bindet this compound an das aktive Zentrum der Chitin-Synthase, verhindert die Bildung von Chitin und führt zur Störung der Synthese der Pilzzellwand . Dies führt letztendlich zum Absterben der Pilzzellen .
Biochemische Analyse
Biochemical Properties
Nikkomycin Z interacts with chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . It acts as a competitive inhibitor due to its structural resemblance to UDP-N-acetylglucosamine, the natural substrate of chitin synthase . This interaction disrupts the formation of chitin, leading to the weakening of the fungal cell wall and eventual cell death .
Cellular Effects
This compound exerts its effects on various types of cells, particularly fungal cells. By inhibiting chitin synthase, it interferes with the building of the fungal cell wall, causing the fungal cell to break open . This leads to fungal growth inhibition and cell death . This compound has shown promise as a treatment for various fungal infections, including coccidioidomycoses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with chitin synthase. This compound, due to its structural similarity to UDP-N-acetylglucosamine, acts as a competitive inhibitor of chitin synthase . This prevents the enzyme from converting UDP-N-acetylglucosamine into chitin, disrupting the formation of the fungal cell wall .
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that this compound has fungicidal activity against some fungal species, which may require patients to undergo chronic therapy, sometimes for years .
Dosage Effects in Animal Models
In animal models, this compound has shown significant clinical benefits. For instance, it has protected animals against fatal infections of Candida albicans . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
This compound is involved in the metabolic pathway related to chitin synthesis in fungi. It interacts with the enzyme chitin synthase, inhibiting the conversion of UDP-N-acetylglucosamine into chitin .
Subcellular Localization
This compound targets chitin synthase, an enzyme that is located in the fungal cell wall . By inhibiting this enzyme, this compound disrupts the formation of chitin, a key structural component of the cell wall, leading to the death of the fungal cell .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Nikkomycin Z wird hauptsächlich durch mikrobielle Fermentation hergestellt. Der biosynthetische Gencluster, der für seine Produktion verantwortlich ist, wurde kloniert und in Streptomyces ansochromogenes exprimiert, um die Ausbeute zu erhöhen . Der Prozess beinhaltet die Fermentation von Streptomyces-Arten in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Verbindung .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung der Fermentationsbedingungen, um die Ausbeute zu maximieren. Dazu gehört die Anpassung des pH-Werts, der Temperatur und der Nährstoffzusammensetzung des Mediums.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Nikkomycin Z durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Nukleosid-Komponente von this compound modifizieren.
Reduktion: Reduktionsreaktionen können die Peptidyl-Komponente verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Substitution neue funktionelle Gruppen einführen kann, die die Antimykotika-Aktivität der Verbindung verstärken .
Vergleich Mit ähnlichen Verbindungen
Nikkomycin Z wird häufig mit anderen Chitin-Synthase-Inhibitoren wie Polyoxinen verglichen . Während beide Verbindungen die Chitin-Synthese hemmen, hat this compound eine höhere Potenz und ein breiteres Spektrum an Antimykotika-Aktivität gezeigt . Andere ähnliche Verbindungen sind:
Nikkomycin X: Eine eng verwandte Verbindung mit ähnlichen Antimykotika-Eigenschaften, aber leicht unterschiedlicher chemischer Struktur.
Die einzigartige Struktur und die potente inhibitorische Aktivität von this compound machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antimykotikum .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-VHDFTHOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59456-70-1 | |
| Record name | Nikkomycin Z | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nikkomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikkomycin Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIKKOMYCIN Z | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)


